Benzene, 1,1'-(chloroethenylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(chloroethenylidene)bis- is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690. It is also known by other names such as Ethylene, 2-chloro-1,1-diphenyl-; 2-Chloro-1,1-diphenylethylene; and 1,1-Diphenyl-2-chloroethylene . This compound is characterized by the presence of a chloroethenylidene group attached to two benzene rings.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce the corresponding ethylene derivative.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(chloroethenylidene)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(2-chloroethenylidene)bis[4-chloro-]: This compound has an additional chlorine atom on the benzene rings, which can influence its reactivity and applications.
Benzene, 1,1’-(chloroethenylidene)bis[4-ethoxy-]: The presence of ethoxy groups can alter the compound’s solubility and chemical behavior. These similar compounds highlight the unique properties of Benzene, 1,1’-(chloroethenylidene)bis-, such as its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
4541-89-3 |
---|---|
Molekularformel |
C14H11Cl |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
(2-chloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
DLIRODSKOPSWFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.